molecular formula C13H16BF3O3 B6323702 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol CAS No. 2096996-27-7

2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No. B6323702
CAS RN: 2096996-27-7
M. Wt: 288.07 g/mol
InChI Key: AADHXNGEHSTEAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol (TFM-TMD) is a novel compound that has recently been synthesized and studied for its potential applications in the field of scientific research. It is a member of the boron-containing phenols, which are a class of compounds that have been the subject of intense research due to their interesting and diverse properties. TFM-TMD has been found to have numerous potential applications in the fields of chemistry, biochemistry, and medicine.

Mechanism of Action

2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been shown to interact with enzymes in a variety of ways. It has been found to bind to the active site of enzymes, blocking their activity and preventing the formation of their products. In addition, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to inhibit the enzymatic activity of certain enzymes by forming covalent bonds with the active site.
Biochemical and Physiological Effects
2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to be a potent inhibitor of several enzymes, including cytochrome P450 enzymes. In addition, it has been found to have anti-inflammatory and antioxidant properties, as well as to inhibit the growth of certain bacteria and fungi. These effects have been studied in both in vitro and in vivo experiments, and have been shown to be effective in a variety of contexts.

Advantages and Limitations for Lab Experiments

2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has several advantages for use in laboratory experiments. It is a highly stable compound, and can be stored in solution for long periods of time without degradation. In addition, it is easy to synthesize, and can be produced in high yields. However, it is important to note that 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol is a highly toxic compound, and should be handled with extreme caution.

Future Directions

2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has a wide range of potential applications in the field of scientific research. Future research should focus on further exploring its potential as an inhibitor of enzymes, as well as its anti-inflammatory and antioxidant properties. In addition, further studies should be conducted to investigate its potential as an inhibitor of bacterial and fungal growth. Finally, further research should be conducted to explore the structure-activity relationships of boron-containing phenols, as well as their potential applications in medicine and biochemistry.

Synthesis Methods

2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol can be synthesized through a two-step reaction involving the condensation of 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl phenol with trifluoromethyl chloride. The first step involves the formation of an intermediate compound, 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl 2-chlorophenol, which is then reacted with trifluoromethyl chloride to form the final product, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol. This reaction has been demonstrated to be efficient and reproducible, producing high yields of the desired compound.

Scientific Research Applications

2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been found to have numerous potential applications in the field of scientific research. It has been used in studies examining the structure-activity relationships of boron-containing phenols, as well as in the synthesis of new compounds with potential applications in medicine and biochemistry. In addition, 2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol has been explored as a potential inhibitor of enzymes, such as the cytochrome P450 family of enzymes, which are important for the metabolism of drugs and toxins.

properties

IUPAC Name

2-(trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O3/c1-8-7-12(2,3)20-14(19-8)9-4-5-11(18)10(6-9)13(15,16)17/h4-6,8,18H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADHXNGEHSTEAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-4-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)phenol

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